ZINC194100678: A Comprehensive Technical Guide to its Discovery and Synthesis as a PAK1 Inhibitor
ZINC194100678: A Comprehensive Technical Guide to its Discovery and Synthesis as a PAK1 Inhibitor
This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of ZINC194100678, a notable inhibitor of p21-activated kinase 1 (PAK1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the PAK1 signaling pathway.
Introduction to PAK1 and its Role in Disease
P21-activated kinase 1 (PAK1) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, survival, and migration.[1] Dysregulation of PAK1 activity has been implicated in a range of human diseases, most notably in cancer, where it is associated with tumor growth and metastasis.[2][3] As a key downstream effector of the Rho GTPases Cdc42 and Rac1, PAK1 is a central node in signaling pathways that control cytoskeletal dynamics and gene expression.[4][5] Its role in oncogenesis has made it an attractive target for the development of novel anti-cancer therapeutics.
Discovery of ZINC194100678 as a PAK1 Inhibitor
ZINC194100678 was identified through high-throughput virtual screening of the ZINC database for compounds targeting the ATP-binding pocket of PAK1. This initial screening identified the 1H-pyrazolo[3,4-d]pyrimidine scaffold as a promising starting point for the development of potent PAK1 inhibitors. Subsequent structure-based design and synthesis led to the identification of a series of derivatives, including ZINC194100678 and a more potent analog, ZMF-10.[2]
Quantitative Biological Activity
The inhibitory activity of ZINC194100678 and its more potent analog, ZMF-10, against PAK1 and their anti-proliferative effects on the MDA-MB-231 human breast cancer cell line are summarized below.
| Compound | PAK1 IC50 (μM) | MDA-MB-231 Proliferation IC50 (μM) |
| ZINC194100678 | 8.37[1] | 40.16[1] |
| ZMF-10 | 0.174[2] | 3.48[2] |
Synthesis of 1H-pyrazolo[3,4-d]pyrimidine Derivatives
The synthesis of the 1H-pyrazolo[3,4-d]pyrimidine scaffold, the core of ZINC194100678, typically involves a multi-step process. While the specific synthesis of ZINC194100678 is detailed in the primary literature, a general synthetic route is outlined below.
Caption: General synthetic pathway for 1H-pyrazolo[3,4-d]pyrimidine derivatives.
Experimental Protocol: General Synthesis
Step 1: Cyclization A mixture of a 5-amino-1H-pyrazole-4-carboxamide derivative and urea is heated to approximately 190°C for 2 hours. The reaction mixture is then treated with an aqueous solution of potassium hydroxide and acidified with hydrochloric acid to precipitate the 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol intermediate.
Step 2: Chlorination The diol intermediate is refluxed with phosphorus oxychloride (POCl3) for 4 hours. After cooling, the mixture is poured onto ice water to precipitate the 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.
Step 3: Nucleophilic Substitution The dichloro intermediate is then reacted with various amines or other nucleophiles to introduce diversity at the 4- and 6-positions of the pyrazolopyrimidine core, yielding the final products.
Biological Evaluation: Experimental Protocols
The following sections detail the general methodologies used to evaluate the biological activity of ZINC194100678 and related compounds.
In Vitro PAK1 Kinase Assay
This assay is performed to determine the direct inhibitory effect of the compound on PAK1 enzyme activity.
Protocol:
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Recombinant human PAK1 is incubated with the test compound at various concentrations in a kinase assay buffer.
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The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a biotinylated peptide).
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The reaction is allowed to proceed for a set time at room temperature (e.g., 30 minutes).
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The reaction is stopped, and the amount of phosphorylated substrate is quantified using a detection system, such as an antibody-based method (e.g., HTRF or ELISA) or a luminescence-based ADP detection assay.
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IC50 values are calculated from the dose-response curves.
Caption: Workflow for a typical in vitro PAK1 kinase assay.
Cell Proliferation Assay
This assay measures the effect of the compound on the growth of cancer cells.
Protocol (MTT Assay):
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MDA-MB-231 cells are seeded in 96-well plates and allowed to adhere overnight.
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The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
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Following treatment, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
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The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
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The absorbance is measured using a microplate reader, and cell viability is calculated relative to untreated control cells. IC50 values are then determined.
Apoptosis Assay
This assay determines if the compound induces programmed cell death in cancer cells.
Protocol (Annexin V/PI Staining):
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MDA-MB-231 cells are treated with the test compound for a defined period.
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Both adherent and floating cells are collected and washed.
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The cells are then stained with Annexin V-FITC and Propidium Iodide (PI).
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The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Cell Migration Assay
This assay assesses the compound's ability to inhibit the migratory capacity of cancer cells.
Protocol (Wound Healing Assay):
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MDA-MB-231 cells are grown to a confluent monolayer in a culture plate.
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A "scratch" or wound is created in the monolayer using a sterile pipette tip.
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The cells are washed to remove debris and then treated with the test compound.
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The closure of the wound is monitored and imaged at different time points (e.g., 0, 24, and 48 hours).
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The rate of cell migration is quantified by measuring the change in the wound area over time.
PAK1 Signaling Pathway
ZINC194100678 exerts its effects by inhibiting PAK1, thereby modulating downstream signaling pathways involved in cell growth, survival, and migration.
Caption: Simplified PAK1 signaling pathway and the inhibitory action of ZINC194100678.
Conclusion
ZINC194100678 and its analogs represent a promising class of PAK1 inhibitors with potential for development as anti-cancer agents. The 1H-pyrazolo[3,4-d]pyrimidine scaffold serves as a valuable starting point for further optimization to improve potency and selectivity. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of PAK1 inhibitors for therapeutic applications.
References
- 1. 4-Chloro-6-(chloromethyl)-1-methyl-1<i>H</i>-pyrazolo[3,4-<i>d</i>]pyrimidine - ProQuest [proquest.com]
- 2. Selective synthesis of 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clausiuspress.com [clausiuspress.com]
- 4. 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine | 5399-92-8 [chemicalbook.com]
- 5. spandidos-publications.com [spandidos-publications.com]
